![molecular formula C13H26Cl2N2O2 B1388992 3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride CAS No. 1185304-69-1](/img/structure/B1388992.png)
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride
Overview
Description
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride, commonly referred to as CPPA, is an important compound used in scientific research. It is a cyclohexyl derivative of piperazine and is a component of many drugs and pharmaceuticals. CPPA has a variety of applications in scientific research, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used as a tool to study the effects of different environmental factors on the body.
Scientific Research Applications
CPPA has a variety of applications in scientific research. It is used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used to study the effects of different environmental factors on the body. It has been used to study the effects of different drugs on the central nervous system, including the effects of opioids and other painkillers. It has also been used to study the effects of different drugs on the cardiovascular system, including the effects of antihypertensive drugs.
Mechanism of Action
CPPA is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, CPPA increases the levels of these neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA depend on the dose and route of administration. CPPA has been shown to have a variety of effects on the body, including increased alertness, improved mood, and improved cognitive performance. It has also been shown to reduce anxiety and stress levels. It has been used to treat a variety of conditions, including depression, anxiety, and insomnia.
Advantages and Limitations for Lab Experiments
The use of CPPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and has a low toxicity. However, there are a few limitations to be aware of. CPPA is not water soluble, so it must be dissolved in an appropriate solvent before use. Additionally, CPPA can interact with other drugs, so it is important to be aware of potential drug interactions when using CPPA in laboratory experiments.
Future Directions
The potential future directions for CPPA are numerous. It could be used to study the effects of different drugs on the body, to explore the mechanisms of action of these drugs, and to study the effects of different environmental factors on the body. It could also be used as a tool to develop new drugs and to study the effects of different drugs on the central nervous system, cardiovascular system, and other physiological systems. Finally, it could be used to study the effects of different drugs on the brain and behavior.
properties
IUPAC Name |
3-(4-cyclohexylpiperazin-1-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;/h12H,1-11H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHJKBLBPMQRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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